molecular formula C34H36N6O9 B12382230 Dnp-peg2-nhco-C2-dbco

Dnp-peg2-nhco-C2-dbco

Cat. No.: B12382230
M. Wt: 672.7 g/mol
InChI Key: IDSUTCQAZYAIAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-peg2-nhco-C2-dbco involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dnp-peg2-nhco-C2-dbco undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Triazole Linkages: Formed during SPAAC reactions.

    Substituted Aromatic Compounds: Formed during nucleophilic aromatic substitution reactions.

    Amino-Substituted Compounds: Formed during reduction reactions

Scientific Research Applications

Dnp-peg2-nhco-C2-dbco has a wide range of scientific research applications, including:

    Chemistry: Used in bioconjugation and click chemistry for the synthesis of complex molecules and materials.

    Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids, in biological systems.

    Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of Dnp-peg2-nhco-C2-dbco involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dnp-peg2-nhco-C2-dbco is unique due to its specific combination of the dinitrophenyl moiety, polyethylene glycol spacer, and dibenzocyclooctene group, making it highly effective in SPAAC reactions and antibody recruitment .

Properties

Molecular Formula

C34H36N6O9

Molecular Weight

672.7 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-N'-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethyl]butanediamide

InChI

InChI=1S/C34H36N6O9/c41-32(36-16-15-34(43)38-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-30(26)38)13-14-33(42)37-18-20-49-22-21-48-19-17-35-29-12-11-28(39(44)45)23-31(29)40(46)47/h1-8,11-12,23,35H,13-22,24H2,(H,36,41)(H,37,42)

InChI Key

IDSUTCQAZYAIAI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCC(=O)NCCOCCOCCNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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